Molecular Weight Differentiation: A Dimeric Structure Distinct from Monomeric Sitagliptin and Other EP Impurities
Sitagliptin Impurity B (CAS 898543-70-9) possesses a molecular weight of 795.6 g/mol, which is substantially higher than that of the parent drug sitagliptin (MW 407.3 g/mol) and other common pharmacopoeial impurities such as EP Impurity B (CAS 486460-31-5, MW 389.3 g/mol) [1]. This ~388 g/mol difference arises from its dimeric structure, which incorporates two triazolopyrazine moieties and four fluorinated phenyl groups, distinguishing it from the monomeric structure of sitagliptin and its simpler analogs [2]. The accurate mass of 795.6 g/mol is a critical parameter for LC-MS/MS method validation, as it allows for selective and unambiguous identification of this impurity in the presence of other related substances with overlapping UV spectra [3].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 795.6 |
| Comparator Or Baseline | Sitagliptin (Parent Drug): 407.3; EP Impurity B (CAS 486460-31-5): 389.3 |
| Quantified Difference | 388.3 g/mol higher than parent drug; 406.3 g/mol higher than EP Impurity B |
| Conditions | Molecular weight determined by high-resolution mass spectrometry (HRMS) and calculated from molecular formula C32H25F12N9O2 |
Why This Matters
The significantly higher molecular weight provides a unique mass spectral signature that is essential for developing a specific and selective LC-MS/MS multiple reaction monitoring (MRM) method, preventing cross-interference from other low-molecular-weight impurities.
- [1] PubChem. (2026). Sitagliptin Impurity B. PubChem CID 57355555. View Source
- [2] Metil, D. S., Sampath, A., Reddy, J. R., Chandrashekar, E. R. R., Dahanukar, V. H., Reddy, C. V. R., & Bandichhor, R. (2018). Efficient and Convenient Synthetic Routes for Sitagliptin Impurities. ChemistrySelect, 3(10), 2723–2729. View Source
- [3] Farooqui, I., & Kakde, R. B. (2016). Reversed-Phase Liquid Chromatography with Mass Detection and NMR Characterization of Sitagliptin Degradation Related Impurities. International Journal of Pharmaceutical Sciences and Research, 7(4), 1493–1502. View Source
